Indoline, 1-diisopropylglycyl-
Description
The Indoline (B122111) Core as a Versatile Heterocyclic Scaffold in Chemical Science
The indoline scaffold, a reduced form of indole (B1671886), is a privileged structure in medicinal chemistry due to its presence in a vast number of biologically active natural products and synthetic compounds. bohrium.comopenmedicinalchemistryjournal.comnih.gov Its bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that can be strategically modified to interact with various biological targets. wikipedia.org
The indoline nucleus is a common feature in many pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aibohrium.comnih.gov The versatility of the indoline core stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific enzymes or receptors. acs.org
Origins and Rationale for the Diisopropylglycyl Functionalization at the Indoline Nitrogen
The attachment of a diisopropylglycyl group to the nitrogen atom of the indoline ring is a deliberate synthetic modification. The glycyl moiety, derived from the amino acid glycine, introduces an amide bond, which is a common functional group in biologically active molecules. The diisopropyl groups attached to the glycine's amino group are bulky and lipophilic.
This specific functionalization can serve several purposes in rational drug design:
Modulation of Physicochemical Properties: The diisopropyl groups can influence the compound's solubility, lipophilicity (LogP), and ability to cross biological membranes. ontosight.ai
Steric Hindrance: The bulky isopropyl groups can provide steric hindrance, potentially influencing the compound's metabolic stability by shielding the amide bond from enzymatic degradation.
Receptor Interaction: The specific shape and electronic distribution of the diisopropylglycyl group can be designed to fit into the binding pocket of a target protein, enhancing potency and selectivity.
The synthesis of such N-acylated indolines typically involves the reaction of indoline with a reactive derivative of diisopropylglycyl acid, such as an acid chloride or an activated ester. ontosight.ai
Position of Indoline, 1-Diisopropylglycyl- in Contemporary Synthetic Methodologies and Chemical Biology Research
Indoline, 1-diisopropylglycyl- and related structures are subjects of ongoing research, particularly in the development of new synthetic methods and the exploration of their biological activities. ontosight.ai The synthesis of functionalized indolines is an active area of research, with chemists developing novel catalytic methods for their construction. organic-chemistry.org
In the context of chemical biology, compounds like Indoline, 1-diisopropylglycyl- serve as valuable molecular probes to investigate biological processes. The modification of the indoline core and its substituents allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for the development of new therapeutic agents. bohrium.com While specific research on the direct applications of Indoline, 1-diisopropylglycyl- is still emerging, the broader class of substituted indolines is being investigated for a variety of therapeutic targets. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
64140-55-2 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[di(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18(13(3)4)11-16(19)17-10-9-14-7-5-6-8-15(14)17/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
GIFYMNNPCUSLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)N1CCC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Indoline, 1 Diisopropylglycyl and Its Analogues
Strategies for Indoline (B122111) Ring System Construction
The indoline framework, a saturated derivative of indole (B1671886), is a prevalent motif in numerous natural products and pharmacologically active compounds. Its synthesis can be broadly categorized into two main approaches: the de novo construction of the bicyclic system and the modification of a pre-existing indoline or indole scaffold.
Cyclization Approaches for the Indoline Core
The de novo synthesis of the indoline ring often relies on intramolecular cyclization reactions. A prominent strategy involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)–H bonds in picolinamide (PA)-protected β-arylethylamine substrates. This method is noted for its high efficiency, mild reaction conditions, and the use of readily available starting materials.
Another powerful technique is the aza-Heck cyclization, which allows for the preparation of diverse indoline scaffolds. This method utilizes N-hydroxy anilines as electrophiles, which can be readily prepared from the corresponding nitroarenes. The aza-Heck cyclization is particularly useful for synthesizing indolines with complex ring topologies and those bearing substituents at the C2 position.
Reduction/cyclization cascade reactions offer a direct route to polycyclic indolines. This approach typically involves the reduction of a nitro-substituted precursor to generate an amine, which then undergoes an intramolecular dearomatizing cyclization. Catalysts such as Cu(OTf)₂ or TfOH are often employed for the cyclization step.
Metal-free approaches have also been developed, including electrochemical intramolecular C(sp²)–H amination. This method uses iodine as a mediator to facilitate the cyclization of 2-vinyl anilines, providing a sustainable alternative to transition-metal-catalyzed reactions.
| Cyclization Strategy | Key Features | Starting Materials | Catalysts/Reagents |
| Palladium-Catalyzed Intramolecular Amination | High efficiency, mild conditions | Picolinamide-protected β-arylethylamines | Palladium catalysts |
| Aza-Heck Cyclization | Access to complex topologies | N-hydroxy anilines | Palladium catalysts |
| Reduction/Cyclization Cascade | Direct synthesis of polycyclic indolines | Nitro-substituted precursors | Cu(OTf)₂, TfOH, Fe/HCl |
| Electrochemical C-H Amination | Metal-free, sustainable | 2-vinyl anilines | Iodine mediator |
Functionalization of Pre-formed Indoline Scaffolds
Alternatively, the indoline core can be accessed through the reduction of an indole precursor. A common method involves the use of sodium borohydride in the presence of an acid, which selectively reduces the C2-C3 double bond of the indole ring.
Once the indoline scaffold is obtained, further functionalization can be carried out. While the focus of this article is on N1-substitution, it is worth noting that site-selective C-H functionalization of the indoline benzene (B151609) ring (positions C4 to C7) can be achieved through the use of directing groups. For instance, an N-pivaloyl group can direct alkenylation to the C7 position in the presence of a rhodium catalyst.
Installation of the Diisopropylglycyl Substituent
The introduction of the diisopropylglycyl moiety at the N1 position of the indoline ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved through acylation reactions.
Acylation Reactions at the Indoline Nitrogen
The nitrogen atom of the indoline ring is nucleophilic and can readily react with electrophilic acylating agents. The direct N-acylation of indoline can be accomplished using diisopropylglycyl chloride or a related activated carboxylic acid derivative. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct.
A general procedure for the N-acylation of indoles and indolines involves the use of an acyl chloride in the presence of a base. For less reactive systems, more forcing conditions or the use of a catalyst may be necessary. For instance, a mild and efficient N-acylation of indoles has been reported using thioesters as the acyl source in the presence of cesium carbonate.
| Acylating Agent | Reaction Conditions | Key Advantages |
| Diisopropylglycyl Chloride | Base (e.g., triethylamine), inert solvent | Direct and efficient |
| Diisopropylglycine with Coupling Reagent | Peptide coupling reagent (e.g., HATU, PyBOP), base | Mild conditions, suitable for sensitive substrates |
| Diisopropylglycyl Thioester | Base (e.g., Cs₂CO₃), high temperature | Use of a stable acyl source |
The synthesis of the requisite diisopropylaminoacetyl chloride can be achieved by treating diisopropylaminoacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Coupling Strategies for the Glycyl Moiety
When using diisopropylglycine directly, a peptide coupling reagent is required to activate the carboxylic acid and facilitate amide bond formation. A wide array of such reagents are available, offering varying levels of reactivity and suppression of side reactions.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium/aminium reagents like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for sterically hindered amino acids. peptidescientific.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid unwanted side reactions.
Asymmetric Synthesis Approaches Towards Enantioenriched Indoline, 1-Diisopropylglycyl-
While the diisopropylglycyl moiety itself is achiral, the introduction of chirality can be envisaged in analogues where the indoline core or the glycyl substituent is chiral. Asymmetric synthesis of such derivatives can be approached through several strategies.
For analogues with a chiral indoline core, asymmetric synthesis can be achieved through methods like the intramolecular aza-Michael addition mediated by bifunctional organocatalysts. nih.govsemanticscholar.org This approach allows for the enantioselective formation of 2-substituted indolines. Another strategy is the catalytic enantioselective reduction of 3H-indoles using a chiral Brønsted acid and a Hantzsch ester as the hydrogen source. organic-chemistry.org
For the asymmetric installation of a chiral acyl group, chiral catalysts can be employed. While specific examples for the N-acylation of indoline with a chiral glycyl derivative are scarce, the broader field of catalytic asymmetric acylation offers potential avenues. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective acylation of racemic secondary alcohols. researchgate.netamazonaws.com Similarly, chiral organocatalysts have been used for the atroposelective N-acylation of certain N-heterocycles. rsc.org These methodologies could potentially be adapted for the enantioselective N-acylation of indolines with a suitable chiral acylating agent.
A kinetic resolution approach could also be employed. For instance, a racemic indoline could be subjected to acylation with a substoichiometric amount of an acylating agent in the presence of a chiral catalyst, leading to the formation of one enantiomer of the acylated product in excess and leaving the unreacted indoline enriched in the other enantiomer.
| Asymmetric Strategy | Target Chirality | Method | Catalyst/Reagent |
| Asymmetric Indoline Synthesis | Chiral Indoline Core | Intramolecular aza-Michael Addition | Bifunctional Organocatalysts |
| Enantioselective Reduction of 3H-Indoles | Chiral Brønsted Acid | ||
| Asymmetric N-Acylation | Chiral Acyl Group Installation | Catalytic Enantioselective Acylation | Chiral N-Heterocyclic Carbenes, Chiral Organocatalysts |
| Kinetic Resolution | Separation of Racemic Indoline | Asymmetric Acylation | Chiral Catalyst and Acylating Agent |
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org This strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. wikipedia.org
In the context of Indoline, 1-diisopropylglycyl- analogues, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to the diisopropylglycyl moiety or a precursor. This would create a chiral environment around the reaction center, directing the subsequent acylation of the indoline nitrogen from a specific face, thereby controlling the stereochemistry of any newly formed chiral centers. For instance, the alkylation of an imide formed between an oxazolidinone auxiliary and a carboxylic acid is a well-established method for creating α-substituted carbonyl compounds with high diastereoselectivity. youtube.com After the desired stereocenter is set, the auxiliary is cleaved to provide the chiral acid, which can then be coupled with indoline.
Key Features of Chiral Auxiliary Methods:
High Stereoselectivity: Often provides excellent control over the stereochemical outcome.
Reliability: The methods are well-established and predictable.
Recovery: The auxiliary can typically be recovered and reused, although this adds steps to the synthesis. wikipedia.org
Enantioselective Catalysis in Indoline, 1-Diisopropylglycyl- Synthesis
Enantioselective catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral indoline analogues, this could involve reactions such as asymmetric hydrogenation of an indole precursor or a catalytic asymmetric C-H functionalization. nih.goveurekaselect.com
The key bond formation in the target molecule is the amide linkage between the indoline nitrogen and the diisopropylglycyl group. While the acylation step itself does not typically create a stereocenter at the nitrogen, enantioselective catalysis is critical for synthesizing chiral indoline precursors. For example, a chiral catalyst could be used in the asymmetric alkylation of indoles to produce a substituted indoline core with a defined stereocenter before the N-acylation step. eurekaselect.com Recent developments have explored the use of chiral isothiourea catalysts for atropenantioselective N-acylation reactions to create axially chiral N-acylindoles. acs.org
Diastereoselective Synthesis of Indoline, 1-Diisopropylglycyl- Derivatives
When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative orientation. For derivatives of Indoline, 1-diisopropylglycyl- that have substituents on the indoline ring, controlling the stereochemistry is crucial. Domino and cascade reactions, where multiple bonds are formed in a single operation, have emerged as efficient methods for constructing complex, substituted indolines with high diastereoselectivity. acs.orgacs.org
For example, a Rhodium(II)-catalyzed coupling of chiral 2-thiopyranylindoles with vinyl diazoacetates has been shown to generate indolines with quaternary substitution at the C3 position with high diastereoselectivity. utah.edu Another approach involves an InBr₃-catalyzed domino Diels-Alder reaction to produce polysubstituted tetrahydrospiro[carbazole-1,3′-indolines] with excellent diastereoselectivity. acs.org These methods allow for the construction of the core indoline scaffold with precise control over its relative stereochemistry, which can then be N-acylated to produce the final complex derivative.
Table 1: Examples of Diastereoselective Synthesis of Substituted Indolines
| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Rh(II)-catalyzed carbenoid coupling | Rh₂(OAc)₄ | Generates vicinal quaternary substitution | >21:1 | utah.edu |
| Domino Diels-Alder Reaction | InBr₃ | Synthesis of polysubstituted spiro-indolines | Excellent | acs.org |
| Dearomative Alkylation/Aza-Friedel–Crafts Cascade | NaOtBu / Et₃B | Forms C3 all-carbon quaternary stereocenters | High cis-diastereoselectivity | acs.org |
Sustainable and Green Chemical Approaches in Indoline, 1-Diisopropylglycyl- Synthesis
In line with the principles of green chemistry, modern synthetic routes aim to be more environmentally benign. This involves reducing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.comresearchgate.net
Solvent-Free and Aqueous Medium Syntheses
A significant green advancement is the reduction or elimination of volatile organic solvents. For the synthesis of N-acylated indoline analogues, solvent-free, microwave-assisted procedures have been developed. nih.gov For example, the N-arylation of indolines has been successfully achieved using low loadings of a palladium catalyst under microwave irradiation without any solvent, resulting in good yields and short reaction times. nih.gov Similarly, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions. organic-chemistry.org
The formation of the amide bond itself, a key step in synthesizing Indoline, 1-diisopropylglycyl-, can also be performed in aqueous media. While challenging due to competing hydrolysis, certain coupling reagents and biocatalytic methods are effective in water, which is considered the ultimate green solvent. rsc.orgorganic-chemistry.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate minimal waste. acs.org
In the synthesis of Indoline, 1-diisopropylglycyl-, the amide bond formation is a critical step to evaluate. Traditional methods often use coupling reagents (like carbodiimides) and activators, which generate stoichiometric amounts of byproducts, leading to poor atom economy. rsc.org A more atom-economical approach would be a direct catalytic condensation of indoline with diisopropylglyoxylic acid, releasing only water as a byproduct. While this direct amidation is thermodynamically challenging, research into catalysts that can facilitate this transformation under milder conditions is ongoing. acs.org
Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Use of Renewable Feedstocks and Biocatalysis Principles
The use of renewable starting materials and biocatalysts (enzymes) represents a frontier in green chemistry. rsc.org Biocatalysis, in particular, offers significant advantages for the synthesis of the target compound. The formation of the amide bond can be efficiently catalyzed by enzymes such as lipases or specialized amide bond synthetases. rsc.orgnih.gov
These enzymatic reactions often proceed under mild conditions in aqueous buffers, are highly selective, and avoid the need for hazardous reagents and protecting groups. researchgate.netacs.org For instance, a lipase can catalyze the amidation through an acyl-enzyme intermediate, while ATP-dependent enzymes can activate the carboxylic acid to facilitate amide bond formation. nih.govnih.gov This approach is highly promising for the final step in the synthesis of Indoline, 1-diisopropylglycyl-, offering a sustainable and efficient alternative to traditional chemical methods.
Table 2: Comparison of Amide Bond Formation Strategies
| Method | Typical Conditions | Key Advantages | Green Chemistry Considerations | Reference |
|---|---|---|---|---|
| Coupling Reagents (e.g., HBTU, DCC) | Organic solvent (DMF, DCM), Stoichiometric reagents | High yield, Broad applicability | Poor atom economy, Generates significant waste | |
| Solvent-Free / Microwave | No solvent, Microwave irradiation | Reduced reaction time, Energy efficient, No solvent waste | High, depending on reaction type (e.g., addition vs. substitution) | nih.govorganic-chemistry.org |
| Biocatalysis (e.g., Lipase, Amide Synthetase) | Aqueous buffer, Mild temperature | High selectivity, Environmentally benign, No hazardous reagents | Excellent atom economy, Uses water as solvent, Biodegradable catalyst | rsc.orgacs.org |
Chemical Reactivity and Derivatization Strategies for Indoline, 1 Diisopropylglycyl
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core
The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The substituent at the 1-position, the diisopropylglycyl group (-C(O)CH₂N(i-Pr)₂), significantly influences the reactivity and regioselectivity of these reactions.
The N-acyl group acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density away from the aromatic ring via resonance. libretexts.orgmasterorganicchemistry.com This deactivation makes the indoline core less nucleophilic than benzene, generally requiring harsher conditions for substitution to occur. wikipedia.org The deactivating nature of the acyl group directs incoming electrophiles primarily to the meta position relative to the nitrogen atom, which corresponds to the 5- and 7-positions of the indoline ring system. libretexts.org While the nitrogen atom's lone pair can donate electron density, this effect is significantly diminished by delocalization into the adjacent carbonyl group. ucalgary.ca
Common electrophilic aromatic substitution reactions that can be applied to the indoline core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com Friedel-Crafts acylation, for example, is a well-established method for introducing acyl groups onto indole (B1671886) and indoline scaffolds, though it often requires a Lewis acid catalyst like AlCl₃ or ZrCl₄. nih.govorganic-chemistry.orgacs.orgresearchgate.net The presence of the N-acyl group helps prevent side reactions at the nitrogen atom that can occur with unprotected indolines. ucalgary.ca
| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-diisopropylglycyl-5-nitroindoline and 1-diisopropylglycyl-7-nitroindoline |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 5-bromo-1-diisopropylglycyl-indoline and 7-bromo-1-diisopropylglycyl-indoline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | 1-diisopropylglycyl-indoline-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-acyl-1-diisopropylglycyl-indoline |
Reactions Involving the Diisopropylglycyl Moiety
The diisopropylglycyl substituent offers several sites for chemical modification, including the carbonyl center, the isopropyl groups, and the amide bond itself.
Transformations at the Carbonyl Center
The carbonyl group of the amide is a key site for transformations. While less reactive than the carbonyl of a ketone or aldehyde, it can undergo reduction. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group completely to a methylene group (CH₂), converting the 1-diisopropylglycyl substituent into a 1-(2-(diisopropylamino)ethyl) group. libretexts.orgyoutube.com This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon. libretexts.org
Other potential transformations, though less common for amides, could include nucleophilic additions. For instance, very powerful organometallic reagents might add to the carbonyl, but this is often difficult and can lead to cleavage of the amide bond. The Wittig reaction, which converts carbonyls to alkenes, is generally not effective for amides due to their lower reactivity compared to aldehydes and ketones. organic-chemistry.orgmnstate.edumasterorganicchemistry.comchem-station.comcommonorganicchemistry.com
| Reaction Type | Reagent | Product Functional Group | Notes |
|---|---|---|---|
| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | Ethylamine derivative | The entire C=O group is removed and replaced by CH₂. libretexts.orgyoutube.com |
| Partial Reduction to Aldehyde | Hindered reducing agents (e.g., DIBAL-H) | Aldehyde | This transformation is challenging for amides and often results in over-reduction or no reaction. |
Alkylation and Arylation Reactions on the Isopropyl Substituents
Direct and selective functionalization of the C-H bonds on the isopropyl groups is chemically challenging. The alkyl C-H bonds are generally inert and lack a site for selective activation. Friedel-Crafts alkylation reactions typically target aromatic rings, not alkyl substituents. semanticscholar.orggoogle.comresearchgate.netnih.gov
Hypothetically, derivatization could be attempted through radical-based mechanisms, such as free-radical halogenation, to introduce a handle for subsequent nucleophilic substitution. However, such reactions would likely suffer from poor selectivity, leading to a mixture of products halogenated at various positions on both isopropyl groups and potentially on the methylene bridge. Therefore, targeted alkylation or arylation at this position is not a common or practical derivatization strategy.
Modifications of the Amide Bond
The amide bond, while stable, can be modified through several chemical strategies. The most fundamental reaction is hydrolysis, which cleaves the amide bond to regenerate the parent indoline and diisopropylglycine. This can be achieved under either strong acidic or basic conditions, typically with heating. libretexts.orgnih.gov
Alternatively, the amide linkage can be replaced with bioisosteres—different functional groups with similar physical or chemical properties—to alter the molecule's characteristics. This is a common strategy in medicinal chemistry. For example, through multi-step synthetic sequences, the amide could potentially be converted to other functionalities like a 1,2,3-triazole. Such modifications would require cleavage of the N-acyl bond followed by rebuilding a new linkage. The ability to selectively form amide bonds is a cornerstone of organic chemistry, and numerous methods exist for their formation, which can be conceptually reversed for modification strategies. nih.gov
Reactivity of the Indoline Nitrogen-Substituent Bond
The bond connecting the indoline nitrogen to the diisopropylglycyl group is a tertiary amide bond. As mentioned, this C-N bond can be cleaved under hydrolytic conditions (acid or base) to yield indoline and the corresponding carboxylic acid. nih.gov
Reductive cleavage of N-acyl bonds in systems like pyrrolidines (which are structurally related to indoline) has also been reported, often using powerful reducing agents or specialized catalytic systems. acs.org For instance, treatment with a strong hydride source could potentially lead to the cleavage of this bond, although reduction of the carbonyl group without cleavage is the more typical outcome with reagents like LiAlH₄. libretexts.org The specific conditions required for selective cleavage would need to be carefully optimized to compete with other reactive pathways. The cleavage of N-protecting groups, such as N-tosyl, is a related transformation that can sometimes be achieved under specific catalytic conditions. researchgate.net
Stereochemical Outcomes and Control in Indoline, 1-Diisopropylglycyl- Reactivity
The parent molecule, Indoline, 1-diisopropylglycyl-, is achiral as it contains no stereocenters and possesses a plane of symmetry. However, chemical reactions can introduce chirality, leading to the formation of stereoisomers.
For instance, if a substitution reaction on the indoline core at positions 4 or 7 introduces a substituent, the molecule remains achiral. But if substitution occurs at positions 5 or 6, the resulting product would be chiral. Similarly, if the carbonyl group of the diisopropylglycyl moiety were to be reduced to a secondary alcohol, the carbon of the resulting hydroxyl group would become a new stereocenter.
Controlling the stereochemical outcome of such reactions requires the use of asymmetric synthesis strategies. dicp.ac.cnrsc.orgrsc.org This can be achieved in several ways:
Chiral Catalysts : Employing a chiral catalyst, such as a transition metal complex with a chiral ligand, can influence the transition state of the reaction to favor the formation of one enantiomer over the other. elsevier.comnih.govnih.gov Asymmetric hydrogenation of related indole systems to produce chiral indolines is a well-documented example of this approach. elsevier.com
Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct a subsequent reaction to occur from a specific face, leading to a diastereoselective transformation. The auxiliary is then removed in a later step.
Chiral Reagents : Using a stoichiometric amount of a chiral reagent (e.g., a chiral reducing agent) can directly introduce stereochemistry into the product.
The specific stereochemical outcome (i.e., the ratio of enantiomers or diastereomers formed) would be highly dependent on the chosen reaction, the nature of the substrate, and the specific chiral control element used. researchgate.netnih.gov
Regioselectivity and Chemoselectivity in Synthetic Transformations
The synthetic utility of "Indoline, 1-diisopropylglycyl-" is largely governed by the principles of regioselectivity and chemoselectivity in its reactions. The presence of multiple reactive sites—the aromatic benzene ring of the indoline nucleus and the diisopropylglycyl side chain—necessitates a careful consideration of reaction conditions to achieve desired outcomes. The reactivity of this compound is primarily modeled on that of other N-acylindolines, as specific literature on "Indoline, 1-diisopropylglycyl-" is not extensively available.
The diisopropylglycyl group at the 1-position significantly influences the reactivity of the indoline ring. As an N-acyl substituent, it generally acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted indoline. This deactivation, however, is coupled with a directing effect that governs the position of substitution.
Regioselectivity in Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) on N-acylindolines predominantly occurs at the C5 position of the indoline ring. The nitrogen lone pair, which in indoline strongly activates the ring (particularly the C5 and C7 positions), is delocalized into the adjacent carbonyl group of the diisopropylglycyl moiety. This delocalization reduces the electron-donating ability of the nitrogen into the aromatic ring. Consequently, the directing influence is dominated by the resonance and inductive effects of the N-acyl group, favoring substitution at the C5 position, which is para to the nitrogen atom.
Common electrophilic aromatic substitution reactions and their expected regioselective outcomes on "Indoline, 1-diisopropylglycyl-" are detailed below, based on studies of analogous N-acylindoline systems.
Nitration:
The introduction of a nitro group onto the aromatic ring of N-acylindolines is a well-established transformation. wikipedia.org Typically carried out with a mixture of nitric acid and sulfuric acid, the reaction exhibits a high degree of regioselectivity.
| Reagents | Expected Major Product | Position of Substitution |
| HNO₃, H₂SO₄ | 1-diisopropylglycyl-5-nitroindoline | C5 |
This table is interactive. Click on the headers to sort.
Halogenation:
The halogenation of N-acylindolines also demonstrates regiocontrol, with the halogen atom being introduced at the C5 position. Various halogenating agents can be employed, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. mt.com
| Reagents | Expected Major Product | Position of Substitution |
| Br₂, FeBr₃ | 5-bromo-1-diisopropylglycyl-indoline | C5 |
| Cl₂, AlCl₃ | 5-chloro-1-diisopropylglycyl-indoline | C5 |
This table is interactive. Click on the headers to sort.
Friedel-Crafts Acylation:
Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring. wikipedia.orgsigmaaldrich.com For N-acylindolines, this reaction is also directed to the C5 position. The reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst. byjus.commasterorganicchemistry.com
| Reagents | Expected Major Product | Position of Substitution |
| RCOCl, AlCl₃ | 5-acyl-1-diisopropylglycyl-indoline | C5 |
This table is interactive. Click on the headers to sort.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In "Indoline, 1-diisopropylglycyl-," the primary sites for potential reactions are the aromatic ring and the amide functionality of the diisopropylglycyl side chain.
Under the conditions typically used for electrophilic aromatic substitution (strong acids and electrophiles), the aromatic ring is the more reactive site. The amide group is generally stable under these conditions, although protonation of the carbonyl oxygen can occur in strongly acidic media.
Conversely, reactions that target amide bonds, such as hydrolysis or reduction, would exhibit chemoselectivity for the side chain. For instance, strong acidic or basic conditions with heating could lead to the cleavage of the amide bond, liberating indoline and diisopropylglycolic acid. Similarly, powerful reducing agents like lithium aluminum hydride would selectively reduce the amide carbonyl group.
The steric hindrance provided by the two isopropyl groups on the terminal nitrogen of the side chain can also play a role in chemoselectivity, potentially shielding the amide from certain reagents. However, for most synthetic transformations involving electrophilic attack on the aromatic ring, the diisopropylglycyl side chain is expected to remain intact.
Mechanistic Investigations of Reactions Involving Indoline, 1 Diisopropylglycyl
Elucidation of Reaction Pathways and Transition States
The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a compound like Indoline (B122111), 1-diisopropylglycyl-, a variety of reaction pathways could be envisaged, including but not limited to, amide bond cleavage, reactions at the indoline nitrogen, or transformations involving the isopropyl groups. The elucidation of these pathways would necessitate a combination of experimental and computational approaches.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping potential energy surfaces and identifying transition states. chemrxiv.org Such calculations can provide valuable insights into the stereochemistry and regioselectivity of reactions, as well as the structures of transient intermediates. For instance, in the context of related indole (B1671886) chemistries, computational studies have been used to investigate isomerization pathways and the formation of various products. researchgate.net A similar approach for Indoline, 1-diisopropylglycyl- would involve modeling the reactants, possible intermediates, transition states, and products for any given transformation.
Experimentally, the identification of reaction intermediates and products is crucial. Techniques such as chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize the species formed during a reaction.
Kinetic and Thermodynamic Parameters for Indoline, 1-Diisopropylglycyl- Transformations
To gain a quantitative understanding of a reaction, the determination of its kinetic and thermodynamic parameters is essential. This data provides information on the rate of a reaction and the position of the chemical equilibrium.
Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). From this data, the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined.
Thermodynamic studies would focus on determining the change in Gibbs free energy, enthalpy, and entropy for a given reaction. These values indicate the spontaneity and extent of a reaction at equilibrium.
A hypothetical data table for a transformation of Indoline, 1-diisopropylglycyl- is presented below to illustrate the type of information that would be sought in such investigations.
| Transformation | Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| Hydrolysis of amide bond | Data not available | Data not available | Data not available | Data not available |
| N-alkylation | Data not available | Data not available | Data not available | Data not available |
Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., in situ NMR, EPR)
Modern spectroscopic techniques offer the ability to probe reaction mechanisms in real-time, providing direct evidence for the existence of transient species.
In situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture within an NMR spectrometer. This can lead to the direct observation of reaction intermediates, even if they are present in low concentrations and have short lifetimes. For example, coupled in situ NMR and EPR studies have been used to investigate electron transfer processes and the formation of radical intermediates in complex chemical systems. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing species with unpaired electrons, such as free radicals. If a reaction involving Indoline, 1-diisopropylglycyl- were to proceed through a radical pathway, EPR spectroscopy would be the primary method for identifying and studying these intermediates.
The application of these techniques to reactions of Indoline, 1-diisopropylglycyl- would provide invaluable data for constructing a detailed mechanistic picture.
Isotopic Labeling and Crossover Experiments
Isotopic labeling is a classic and powerful technique for tracing the fate of atoms during a chemical reaction. By selectively replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), it is possible to follow the movement of that atom throughout the reaction and into the products. This information can be used to distinguish between different possible reaction mechanisms. For instance, isotopic labeling has been instrumental in elucidating the complex reaction pathways in the Maillard reaction of carbohydrates. researchgate.net
Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between two or more molecules). In a typical crossover experiment, two similar but isotopically labeled reactants are allowed to react together. The distribution of the isotopic labels in the products can then reveal the nature of the reaction mechanism.
For Indoline, 1-diisopropylglycyl-, a crossover experiment could, for example, help to determine the mechanism of a potential rearrangement reaction.
Computational Chemistry and Theoretical Studies of Indoline, 1 Diisopropylglycyl
Quantum Chemical Calculations of Electronic Structure and Bonding
There are no published studies that specifically detail the quantum chemical calculations of the electronic structure and bonding of Indoline (B122111), 1-diisopropylglycyl-. Such a study would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and the mapping of the potential energy surface for Indoline, 1-diisopropylglycyl- have not been documented in scientific literature. This type of investigation is crucial for understanding the molecule's flexibility, identifying its stable conformers, and determining the energy barriers between them.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Detailed predictions of the reactivity, regioselectivity, and stereoselectivity of Indoline, 1-diisopropylglycyl- based on computational models are not available. Such predictions often rely on the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and calculated reaction pathways to foresee how the molecule will interact with other chemical species.
Molecular Dynamics Simulations of Indoline, 1-diisopropylglycyl- Systems
There is no evidence of molecular dynamics simulations having been performed on systems containing Indoline, 1-diisopropylglycyl-. These simulations would provide valuable insights into the dynamic behavior of the molecule over time, including its interactions with solvents or biological macromolecules.
Application of Indoline, 1 Diisopropylglycyl in Catalysis and Asymmetric Induction
Indoline (B122111), 1-Diisopropylglycyl- as a Ligand Framework in Metal-Catalyzed Asymmetric Reactions
There is currently no available scientific literature detailing the use of Indoline, 1-diisopropylglycyl- as a ligand framework in metal-catalyzed asymmetric reactions.
Role as a Chiral Auxiliary in Enantioselective Transformations
No published research has been found that investigates the role of Indoline, 1-diisopropylglycyl- as a chiral auxiliary in enantioselective transformations.
Development of Organocatalysts Based on Indoline, 1-Diisopropylglycyl- Scaffolds
The development of organocatalysts based on the Indoline, 1-diisopropylglycyl- scaffold has not been reported in the scientific literature.
Stereocontrol Strategies and Mechanisms Mediated by Indoline, 1-Diisopropylglycyl- Derivatives
Due to the lack of research on the application of Indoline, 1-diisopropylglycyl- derivatives in asymmetric catalysis, there is no information on the stereocontrol strategies and mechanisms that they might mediate.
Strategic Chemical Space Exploration and Advanced Synthetic Design Based on Indoline, 1 Diisopropylglycyl Scaffold
Indoline (B122111), 1-Diisopropylglycyl- as a Template for Scaffold Diversification
No literature is available to describe the use of Indoline, 1-diisopropylglycyl- as a foundational scaffold for chemical diversification. There are no published examples of modifications to its core structure to generate analogues.
Combinatorial Chemistry and Library Synthesis Utilizing Indoline, 1-Diisopropylglycyl- Architectures
There is no information on the inclusion of Indoline, 1-diisopropylglycyl- in any combinatorial library. Methodologies for its parallel synthesis or the generation of a library of related compounds have not been reported.
Design Principles for Novel Indoline-Based Molecular Architectures
Without any synthesized analogues or biological data for Indoline, 1-diisopropylglycyl-, it is not possible to deduce any design principles for the development of novel molecular architectures based on this specific scaffold.
High-Throughput Synthesis and Screening Methodologies within Organic Synthesis
No high-throughput synthesis routes or screening protocols have been published that specifically involve Indoline, 1-diisopropylglycyl-.
Table of Chemical Compounds
Since no article content could be generated, there are no chemical compounds to list in a table.
Advanced Characterization Methodologies for Indoline, 1 Diisopropylglycyl and Its Derivatives
Spectroscopic Analysis (e.g., High-Resolution NMR, FT-IR, UV-Vis, Chiroptical Spectroscopy)
Spectroscopic methods are fundamental in the structural analysis of organic molecules, offering detailed insights into the connectivity of atoms and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of "Indoline, 1-diisopropylglycyl-". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For "Indoline, 1-diisopropylglycyl-", characteristic signals are expected for the aromatic protons of the indoline (B122111) ring, the aliphatic protons of the five-membered ring, and the protons of the diisopropylglycyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the amide carbonyl group and the magnetic anisotropy of the aromatic ring. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity of adjacent protons. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift (around 170 ppm). The aromatic carbons of the indoline ring and the aliphatic carbons of the indoline and diisopropylglycyl moieties will have distinct chemical shifts. rsc.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals. nih.gov
Predicted NMR Data for Indoline, 1-diisopropylglycyl-
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Indoline Aromatic CH | 7.0 - 7.5 | 110 - 145 |
| Indoline Aliphatic CH₂ (C2) | ~3.1 | ~50 |
| Indoline Aliphatic CH₂ (C3) | ~4.1 | ~30 |
| Glycyl CH | ~4.0 | ~60 |
| Isopropyl CH | ~3.3 | ~30 |
| Isopropyl CH₃ | ~1.2 | ~20 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in "Indoline, 1-diisopropylglycyl-". The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected vibrational frequencies include:
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide group. rsc.org
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically appearing in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz
C-N stretching vibrations for the amide and the indoline ring, which can be found in the 1200-1400 cm⁻¹ region. nih.gov
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net
Predicted FT-IR Data for Indoline, 1-diisopropylglycyl-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | 1650 - 1680 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-N (Amide) | 1300 - 1400 | Medium |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by "Indoline, 1-diisopropylglycyl-" is primarily due to the π → π* transitions of the aromatic indoline ring system. The N-acyl substitution can influence the position and intensity of these absorption bands. The spectrum is expected to show characteristic absorption maxima (λmax) in the UV region, likely between 200 and 300 nm. iosrjournals.orgresearchgate.netutoronto.ca The molar absorptivity (ε) at these wavelengths is a quantitative measure of the light absorption. utoronto.ca
Chiroptical Spectroscopy: If "Indoline, 1-diisopropylglycyl-" or its derivatives possess chiral centers, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining the absolute configuration and studying conformational properties. nih.govnih.gov These techniques measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations to assign the absolute stereochemistry of the molecule. researchgate.netrsc.org
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "Indoline, 1-diisopropylglycyl-". This is a critical step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is used to elucidate the structure of the molecule by analyzing its fragmentation pattern. nih.gov The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. researchgate.net The analysis of these fragments provides valuable information about the connectivity of the different parts of the molecule. For "Indoline, 1-diisopropylglycyl-", characteristic fragmentation would likely involve cleavage of the amide bond, loss of the diisopropyl group, and fragmentation of the indoline ring. scirp.orgresearchgate.net
Predicted Mass Spectrometry Fragmentation for Indoline, 1-diisopropylglycyl-
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 289.2274 | Protonated molecular ion |
| [M-C₆H₁₃N]⁺ | 188.1332 | Loss of diisopropylamine |
| [C₈H₈N]⁺ | 118.0651 | Indoline fragment |
Chromatographic Methods for Purity Assessment and Separation (e.g., Chiral High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of "Indoline, 1-diisopropylglycyl-" and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For "Indoline, 1-diisopropylglycyl-", reversed-phase HPLC with a C18 column is a common choice. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): If "Indoline, 1-diisopropylglycyl-" is chiral, chiral HPLC is the method of choice for separating its enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz The enantiomeric excess (ee) of a sample can be accurately determined from the relative areas of the two enantiomeric peaks in the chromatogram. sigmaaldrich.com Various types of CSPs, such as those based on polysaccharides or proteins, can be screened to achieve optimal separation. chiraltech.com
Future Directions and Emerging Trends in Indoline, 1 Diisopropylglycyl Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of "Indoline, 1-diisopropylglycyl-" are amenable to modern high-throughput techniques such as flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid library generation.
Flow chemistry, in particular, could enable the precise control of reaction parameters for the synthesis and functionalization of "Indoline, 1-diisopropylglycyl-". For instance, the N-alkylation of the indoline (B122111) nitrogen, a common transformation for this class of compounds, can be significantly optimized in a flow reactor. epa.govresearchgate.net This would allow for decreased reaction times and reduced use of potentially hazardous reagents.
Automated synthesis platforms, leveraging robotic systems and miniaturized reactors, could be employed to rapidly generate a library of "Indoline, 1-diisopropylglycyl-" derivatives. nih.gov By systematically varying substituents on the indoline ring or modifying the diisopropylglycyl side chain, a diverse chemical space could be explored efficiently. This high-throughput approach would accelerate the discovery of new compounds with desirable properties.
Hypothetical Comparison of Batch vs. Flow Synthesis for a Derivative of "Indoline, 1-diisopropylglycyl-"
| Parameter | Batch Synthesis | Flow Synthesis (Projected) |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes |
| Temperature | 80 - 100 °C | 100 - 150 °C |
| Pressure | Atmospheric | 5 - 10 bar |
| Reagent Stoichiometry | Excess reagents often required | Near-stoichiometric amounts |
| Yield | 60 - 80% | >90% |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
Exploration of Novel Reactivity Patterns for Indoline, 1-Diisopropylglycyl-
The unique electronic and steric properties of "Indoline, 1-diisopropylglycyl-" suggest that it could participate in a range of novel chemical transformations. The electron-rich indoline core is susceptible to electrophilic aromatic substitution, while the amide bond of the diisopropylglycyl group can be cleaved or modified.
Future research could focus on exploring the reactivity of the C-H bonds of the indoline ring through transition-metal-catalyzed functionalization. This would allow for the direct introduction of new functional groups at various positions, leading to the synthesis of highly functionalized derivatives with potentially interesting biological or material properties. mdpi.com Furthermore, the diisopropylglycyl moiety could serve as a directing group, influencing the regioselectivity of these reactions.
The development of novel multicomponent reactions (MCRs) involving "Indoline, 1-diisopropylglycyl-" as a building block is another promising avenue. nih.gov MCRs allow for the rapid construction of complex molecules in a single step, and the incorporation of the "Indoline, 1-diisopropylglycyl-" fragment could lead to the discovery of novel scaffolds with diverse biological activities.
Potential Novel Reactions for "Indoline, 1-diisopropylglycyl-"
| Reaction Type | Potential Outcome | Significance |
| C-H Activation/Functionalization | Introduction of aryl, alkyl, or heteroaryl groups onto the indoline ring. | Rapid access to a wide range of novel derivatives. |
| Ring-Opening Metathesis | Synthesis of macrocyclic structures containing the indoline core. | Exploration of new chemical space and potential for unique biological activities. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Development of compounds with improved pharmacological profiles. |
| Photoredox Catalysis | Mild and efficient functionalization under visible light irradiation. | Green and sustainable synthetic methodologies. |
Advanced Applications in Materials Science and Supramolecular Chemistry
The rigid indoline scaffold and the potential for functionalization make "Indoline, 1-diisopropylglycyl-" an attractive candidate for applications in materials science and supramolecular chemistry. Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanofibers, gels, or vesicles.
The incorporation of "Indoline, 1-diisopropylglycyl-" into polymer backbones could lead to the development of new materials with tailored optical, electronic, or mechanical properties. For example, polymers containing this moiety could exhibit interesting fluorescence or charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the realm of supramolecular chemistry, "Indoline, 1-diisopropylglycyl-" derivatives could be designed to act as host molecules for the recognition and sensing of specific guest species. The diisopropylglycyl group could provide a pre-organized binding pocket, while the indoline core could be functionalized with reporter groups to signal binding events.
Interdisciplinary Research Opportunities for Indoline, 1-Diisopropylglycyl- Based Compounds
The versatile nature of the "Indoline, 1-diisopropylglycyl-" scaffold opens up numerous opportunities for interdisciplinary research. Collaboration between synthetic chemists, biologists, materials scientists, and engineers will be crucial to fully realize the potential of this compound and its derivatives.
In medicinal chemistry, the synthesis of "Indoline, 1-diisopropylglycyl-"-based compound libraries could lead to the discovery of new therapeutic agents. nih.gov The indoline core is a common feature in many biologically active molecules, and the diisopropylglycyl group could modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
In the field of nanotechnology, the self-assembly of "Indoline, 1-diisopropylglycyl-" derivatives could be exploited to create novel nanomaterials with applications in drug delivery, bioimaging, and catalysis. The ability to control the morphology and properties of these materials through chemical design would be a key area of investigation.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling Indoline, 1-diisopropylglycyl- in laboratory experiments?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and ANSI-approved eyewear. Use local exhaust ventilation to minimize inhalation risks. Store the compound away from strong oxidizers, acids, and heat sources (>92°C flashpoint). In case of spills, absorb with inert materials (e.g., vermiculite) and dispose following federal/state regulations .
Q. How can researchers synthesize and characterize a complex of Indoline, 1-diisopropylglycyl- with natural dyes like crocetin?
- Methodological Answer :
- Synthesis : Use covalent bonding strategies (e.g., esterification or amide coupling) to link the indoline derivative’s diisopropylglycyl group with crocetin’s carboxyl moieties.
- Characterization : Employ FT-IR for functional group analysis, XRD for crystallinity, and UV-vis spectroscopy (chloroform solvent) to confirm absorption band shifts. Compare experimental spectra with density functional theory (DFT)-computed spectra to validate molecular interactions .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental UV-vis spectra of Indoline, 1-diisopropylglycyl- be resolved?
- Methodological Answer :
- Solvent Effects : Model solvent interactions (e.g., chloroform) using polarizable continuum models (PCM) in DFT calculations to account for red shifts (e.g., 523 nm in vacuum vs. 577 nm in solution) .
- Basis Set Optimization : Use advanced basis sets (e.g., 6-311G(d, p)) to improve accuracy in predicting excitation energies. Compare computed spectra (Fig. 14a–b) with experimental data (Fig. 14c) to identify systematic errors .
- Example Data Table :
| Condition | Theoretical λ (nm) | Experimental λ (nm) |
|---|---|---|
| Vacuum | 415, 523 | N/A |
| Chloroform (DFT) | 435, 577 | 288, 338, 370 |
| Chloroform (Exp.) | N/A | 500–600 (broad) |
Q. What role do frontier molecular orbitals (FMOs) play in optimizing Indoline, 1-diisopropylglycyl- for DSSC applications?
- Methodological Answer :
- FMO Analysis : Compute HOMO-LUMO gaps using DFT to assess electron injection efficiency into semiconductor substrates (e.g., TiO₂). For indoline derivatives, localized HOMOs (on diphenylethenyl/indoline rings) and LUMOs (on rhodanine rings) suggest directional charge transfer .
- Energy Alignment : Align FMO energies with semiconductor conduction bands (e.g., TiO₂ at ~-4.0 eV) to maximize open-circuit voltage. Use cyclic voltammetry to validate computed energy levels .
Q. What computational strategies improve geometric and electronic property predictions for Indoline, 1-diisopropylglycyl- complexes?
- Methodological Answer :
- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate van der Waals interactions in dye aggregates.
- Vibrational Spectra : Assign IR-active modes (e.g., C=O stretching in crocetin-indoline complexes) using frequency calculations and compare with experimental FT-IR data .
Q. How can synergistic effects of Indoline, 1-diisopropylglycyl- and natural dyes be experimentally validated for DSSCs?
- Methodological Answer :
- Device Fabrication : Co-sensitize TiO₂ photoanodes with crocetin-indoline complexes and compare efficiency metrics (e.g., Jsc, Voc) against individual dyes.
- Spectroscopic Validation : Use incident photon-to-current efficiency (IPCE) measurements to correlate extended UV-vis absorption (500–600 nm in mixed dyes) with enhanced photocurrent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
